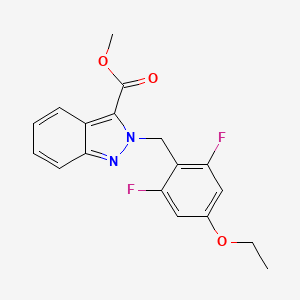

Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate

Description

Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core substituted with a 4-ethoxy-2,6-difluorobenzyl group at the 2-position and a methyl ester at the 3-position. The indazole scaffold is notable for its pharmacological relevance, particularly in oncology and endocrinology, due to its ability to modulate enzyme activity and receptor binding . The 2,6-difluorobenzyl substituent enhances lipophilicity and metabolic stability, while the ethoxy group may influence steric and electronic interactions with biological targets. Structural characterization of such compounds often employs crystallographic tools like SHELX or WinGX for refinement and validation .

Properties

Molecular Formula |

C18H16F2N2O3 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

methyl 2-[(4-ethoxy-2,6-difluorophenyl)methyl]indazole-3-carboxylate |

InChI |

InChI=1S/C18H16F2N2O3/c1-3-25-11-8-14(19)13(15(20)9-11)10-22-17(18(23)24-2)12-6-4-5-7-16(12)21-22/h4-9H,3,10H2,1-2H3 |

InChI Key |

RLGVKRDMCLZCDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CN2C(=C3C=CC=CC3=N2)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable benzaldehyde derivative.

Introduction of the 4-ethoxy-2,6-difluorobenzyl Group: This step involves the alkylation of the indazole core with 4-ethoxy-2,6-difluorobenzyl chloride under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group on the indazole core with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1. Cannabinoid Receptor Interaction

Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate has been shown to selectively bind to the CB1 receptor, which is part of the endocannabinoid system involved in various physiological processes such as pain sensation, mood regulation, and appetite control. This interaction suggests potential therapeutic applications in treating conditions like chronic pain, anxiety disorders, and obesity.

2. Pharmacological Studies

Research indicates that this compound exhibits notable pharmacological activity. Binding assays have demonstrated its affinity for cannabinoid receptors through radiolabeled techniques and functional assays that assess receptor activation and downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and potential side effects.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Indazole Core : This involves the condensation of appropriate precursors under controlled reaction conditions.

- Substitution Reactions : The introduction of the ethoxy and difluorobenzyl groups requires careful selection of reagents and reaction conditions to ensure high yield and purity.

- Purification : Final purification steps are critical to isolate the desired compound from by-products.

Given its interaction with cannabinoid receptors, this compound holds promise for various therapeutic applications:

- Pain Management : Potential use in chronic pain management due to its CB1 receptor affinity.

- Mental Health Disorders : Possible implications in treating anxiety and depression by modulating endocannabinoid signaling.

- Appetite Regulation : Its role in appetite control may be beneficial for obesity treatment strategies.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Development

TAK-385 (Relugolix)

TAK-385, a non-peptide gonadotropin-releasing hormone (GnRH) antagonist, shares structural motifs with the target compound, including a 2,6-difluorobenzyl group and a heterocyclic core (thieno[2,3-d]pyrimidine). Key differences include:

- Substituents: TAK-385 incorporates a dimethylaminomethyl group and a methoxypyridazin-3-yl moiety, which enhance its binding affinity to the GnRH receptor .

- Pharmacokinetics : The methyl ester in the target compound may confer improved oral bioavailability compared to TAK-385’s urea linkage.

Benzimidazole Derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole)

These compounds, synthesized via condensation of diamine intermediates with aldehydes in DMF under nitrogen , differ in their core structure (benzimidazole vs. indazole) and substituent patterns.

Agrochemical Analogues

Sulfonylurea herbicides, such as ethametsulfuron methyl ester and metsulfuron methyl ester , share the methyl ester functional group but feature triazine or pyrimidine cores instead of indazole. These agrochemicals inhibit acetolactate synthase (ALS), a mechanism distinct from the likely receptor-mediated activity of the target compound .

Structural and Functional Data Table

Key Research Findings

- Crystallography: The target compound’s planar indazole ring and substituent geometry (e.g., ethoxy group orientation) could be analyzed using Cremer-Pople puckering parameters , though indazole’s rigidity minimizes nonplanar distortions.

- Synthetic Challenges: Unlike benzimidazoles, indazole synthesis often requires precise control of regioselectivity during cyclization.

- Bioactivity Trends : The 2,6-difluorobenzyl group, common to both the target compound and TAK-385, is associated with enhanced blood-brain barrier penetration and reduced metabolic degradation .

Biological Activity

Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C18H16F2N2O3

- Molecular Weight : 346.33 g/mol

The compound features a complex structure characterized by an indazole core with a 4-ethoxy-2,6-difluorobenzyl group. This unique substitution pattern may enhance its binding affinity to cannabinoid receptors, particularly CB1 receptors, which are involved in various physiological processes including pain sensation and mood regulation.

Cannabinoid Receptor Interaction

This compound exhibits significant binding affinity for the CB1 receptor. This receptor is primarily located in the central nervous system and plays a crucial role in modulating neurotransmitter release and influencing various physiological functions .

Key Findings :

- Binding Affinity : The compound selectively binds to CB1 receptors, indicating potential therapeutic applications for conditions such as chronic pain and mood disorders.

- Mechanism of Action : Interaction studies often utilize radiolabeled binding assays to determine the compound's efficacy in activating CB1 receptors and subsequent downstream signaling pathways .

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of indazole derivatives, including this compound. These compounds have shown activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structural features that enhance this activity include electron-withdrawing groups on the phenyl ring .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound reveals that modifications to the indazole structure can significantly impact its biological activity. The presence of both ethoxy and difluoro groups is believed to enhance its selectivity and potency compared to structurally similar compounds.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Single fluorine atom | Different binding profile |

| Methyl 1-(benzyl)-1H-indazole-3-carboxylate | Benzyl instead of ethoxy-difluoro | Simpler structure; varied pharmacological properties |

| Methyl 2-(4-methoxybenzyl)-2H-indazole-3-carboxylate | Methoxy group substitution | Different interaction dynamics |

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

- Formation of the indazole core.

- Introduction of the 4-ethoxy group.

- Fluorination at the 2 and 6 positions on the benzene ring.

Each step requires precise control over reaction conditions to achieve high purity and yield.

Therapeutic Applications

Several preclinical studies have explored the therapeutic potential of this compound in treating conditions mediated by cannabinoid receptors. These include:

- Chronic Pain Management : Due to its interaction with CB1 receptors.

- Mood Disorders : Potential applications in anxiety and depression treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.